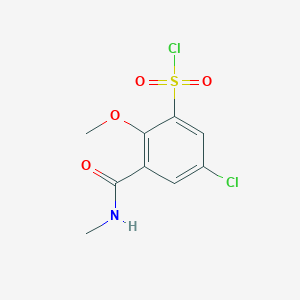
1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol
Vue d'ensemble
Description
1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol, also known as 2-chlorobenzylpyrazol, is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless solid with a molecular formula of C9H9ClN2O and a molecular weight of 190.63 g/mol. The compound is primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis and as a catalyst in various reactions. In
Applications De Recherche Scientifique
1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-olylpyrazol has several applications in scientific research. It has been used in the synthesis of several drugs and agrochemicals, such as the antimalarial drug artemisinin and the herbicide glyphosate. It has also been used as a catalyst in various reactions, such as the synthesis of 4-chloro-3-methyl-1-phenylpyrazol-5-one. Additionally, it has been used in the synthesis of organic compounds, such as 1-methyl-3-phenyl-1H-pyrazol-5-one.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-olylpyrazol is not fully understood. However, it is believed to act as a catalyst in various reactions. It is thought to promote the reaction of two molecules by forming a reactive intermediate, which then reacts with the other molecule to form the desired product. Additionally, it is believed to act as a proton donor, which helps to facilitate the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-olylpyrazol are not fully understood. However, it is believed that it may have some effects on the human body. For example, it has been found to be a weak inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitters. Additionally, it has been found to have some anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-olylpyrazol has several advantages and limitations for lab experiments. One of the main advantages is that it is a relatively inexpensive compound, which makes it a cost-effective option for research. Additionally, it is a stable compound, which makes it suitable for long-term storage. However, there are some limitations to its use in lab experiments. For example, it is not very soluble in water, which can make it difficult to use in certain reactions. Additionally, it is a relatively toxic compound, which can make it hazardous to handle.
Orientations Futures
The future directions for 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-olylpyrazol are numerous. Further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, research could be conducted to explore its potential use in the synthesis of other organic compounds. Additionally, research could be conducted to explore its potential use as a catalyst in various reactions. Finally, research could be conducted to explore its potential use in the development of new drugs and agrochemicals.
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-8-12(16)9(2)15(14-8)7-10-5-3-4-6-11(10)13/h3-6,16H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGNHFDFKLORMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[4-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine](/img/structure/B1466705.png)


![1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466709.png)

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B1466713.png)
![2-(4-Methylpyridin-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1466714.png)




![1-[(Thiophen-3-yl)methyl]azetidin-3-amine](/img/structure/B1466722.png)
![1-[(4-Ethoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1466724.png)
